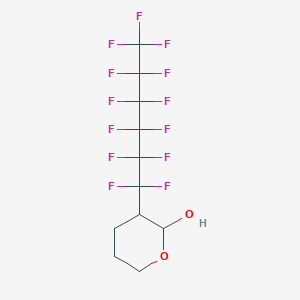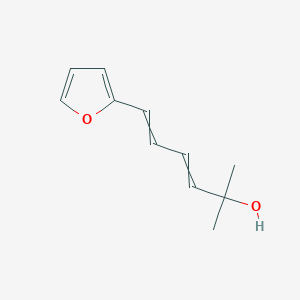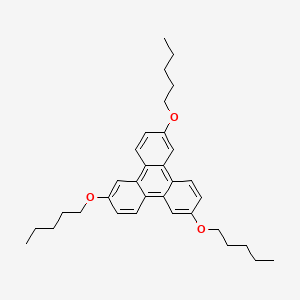
1-(4-Chlorophenyl)butane-1,4-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Chlorophenyl)butane-1,4-diol is an organic compound that belongs to the family of diols, which are compounds containing two hydroxyl (OH) groups. This compound is characterized by the presence of a chlorophenyl group attached to the butane-1,4-diol backbone. It is a colorless, viscous liquid that is used in various chemical and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-(4-Chlorophenyl)butane-1,4-diol can be synthesized through several methods. One common approach involves the reaction of 4-chlorobenzaldehyde with butane-1,4-diol in the presence of a reducing agent such as sodium borohydride. The reaction typically occurs under mild conditions and yields the desired product with high purity.
Industrial Production Methods
Industrial production of this compound often involves the hydrogenation of 4-chlorobenzaldehyde in the presence of a catalyst such as palladium on carbon. This method is efficient and scalable, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-Chlorophenyl)butane-1,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form the corresponding alcohols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Reagents such as sodium hydroxide and potassium tert-butoxide are used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: The major products are 4-chlorobenzaldehyde and 4-chlorobenzoic acid.
Reduction: The major products are 1-(4-chlorophenyl)butanol and 1-(4-chlorophenyl)butane.
Substitution: The major products depend on the nucleophile used in the reaction.
Applications De Recherche Scientifique
1-(4-Chlorophenyl)butane-1,4-diol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-(4-Chlorophenyl)butane-1,4-diol involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in oxidation-reduction reactions. It can also interact with cellular receptors and signaling pathways, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Butanediol: A primary alcohol with similar chemical properties but lacks the chlorophenyl group.
1,2-Butanediol: Another diol with different hydroxyl group positions.
1,3-Butanediol: A diol with hydroxyl groups on the first and third carbon atoms.
Uniqueness
1-(4-Chlorophenyl)butane-1,4-diol is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. This structural feature makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
137575-62-3 |
|---|---|
Formule moléculaire |
C10H13ClO2 |
Poids moléculaire |
200.66 g/mol |
Nom IUPAC |
1-(4-chlorophenyl)butane-1,4-diol |
InChI |
InChI=1S/C10H13ClO2/c11-9-5-3-8(4-6-9)10(13)2-1-7-12/h3-6,10,12-13H,1-2,7H2 |
Clé InChI |
KZOPJGMADVWMKC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(CCCO)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Acetamide, N,N'-[methylenebis(2-bromo-4,1-phenylene)]bis-](/img/structure/B14274393.png)
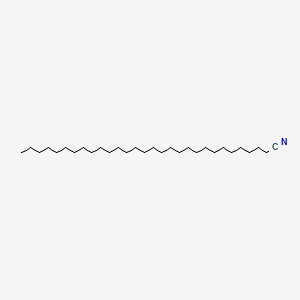


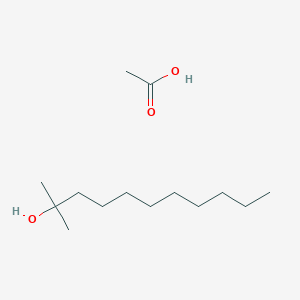
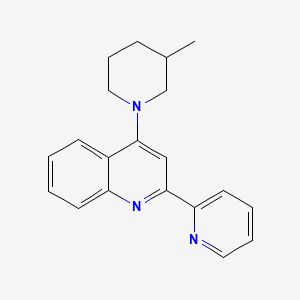
![1,2-Benzenedicarbonitrile, 3-[(2-ethylhexyl)oxy]-](/img/structure/B14274419.png)
![Acetic acid, [[2-(aminosulfonyl)-6-benzothiazolyl]amino]oxo-, ethyl ester](/img/structure/B14274429.png)
![(6S)-2-methyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-6-thiol](/img/structure/B14274432.png)

